methyl (1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)acetate
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Overview
Description
Methyl (1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)acetate is a chemical compound with the molecular formula C11H13NO4 and a molecular weight of 223.231 g/mol . It is a derivative of isoindoline and is characterized by the presence of a dioxo group and a methyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl (1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)acetate involves the reaction of phthalic anhydride with glycine methyl ester under basic conditions . This reaction leads to the formation of the desired compound through a series of condensation and cyclization steps.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)acetate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in metabolic processes. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A structurally related compound with similar chemical properties.
N-Substituted isoindoline derivatives: These compounds share the isoindoline core structure and exhibit similar reactivity.
Uniqueness
Methyl (1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)acetate is unique due to the presence of both dioxo and ester functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
methyl 2-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)acetate |
InChI |
InChI=1S/C11H13NO4/c1-16-9(13)6-12-10(14)7-4-2-3-5-8(7)11(12)15/h2-6H2,1H3 |
InChI Key |
RDEOTYYCRAELKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=O)C2=C(C1=O)CCCC2 |
Origin of Product |
United States |
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